molecular formula C14H26O2 B7804194 1,1-Diethoxy-3,7-dimethylocta-2,6-diene CAS No. 89553-30-0

1,1-Diethoxy-3,7-dimethylocta-2,6-diene

Cat. No.: B7804194
CAS No.: 89553-30-0
M. Wt: 226.35 g/mol
InChI Key: NTXGFKWLJFHGGJ-ACCUITESSA-N
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Description

1,1-Diethoxy-3,7-dimethylocta-2,6-diene (CAS: 7492-66-2), commonly known as citral diethyl acetal, is a synthetic flavoring agent derived from citral. Its molecular formula is C₁₄H₂₆O₂ (molecular weight: 226.36), featuring a 3,7-dimethylocta-2,6-diene backbone substituted with two ethoxy groups at the C1 position. Key properties include a boiling point of 140–142°C (15 mmHg), density of 0.875 g/mL, and refractive index of 1.449 .

Properties

IUPAC Name

(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene
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InChI

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+
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InChI Key

NTXGFKWLJFHGGJ-ACCUITESSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C(C)CCC=C(C)C)OCC
Source PubChem
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Isomeric SMILES

CCOC(/C=C(\C)/CCC=C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H26O2
Record name CITRAL DIETHYL ACETAL
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DSSTOX Substance ID

DTXSID90860014
Record name (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene
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Molecular Weight

226.35 g/mol
Source PubChem
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Physical Description

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethyl acetal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992)
Record name CITRAL DIETHYL ACETAL
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CAS No.

7492-66-2, 89553-30-0
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethylacetal
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Record name Geranial diethyl acetal
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Record name 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl-
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Record name (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene
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Record name 1,1-diethoxy-3,7-dimethylocta-2,6-diene
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Record name GERANIAL DIETHYL ACETAL
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Preparation Methods

Reaction Mechanism

The mechanism involves:

  • Protonation of the citral carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by ethanol to form a hemiacetal intermediate.

  • Further protonation and elimination of water to yield the acetal.

Limitations

Traditional methods faced challenges such as prolonged reaction times (6–12 hours), moderate yields (70–80%), and difficulty in catalyst recovery. Additionally, side reactions, including citral isomerization and polymerization, reduced product purity.

Modern Heterogeneous Catalytic Methods

To address the limitations of homogeneous catalysis, recent research has focused on heterogeneous catalysts that enhance efficiency, selectivity, and reusability.

Composite Supported Strong Acid Catalysts

A breakthrough was achieved using a PhSO₃H/Na₂SO₄·CaSO₄ composite catalyst. Under optimized conditions (80°C, 1.5 hours, citral:ethanol:acid molar ratio = 1:4–5:0.025–0.030), this system achieved a 93–94% yield with 96% crude product purity. The catalyst’s high surface area and strong acid sites facilitated rapid acetalization while minimizing side reactions.

Advantages:

  • Short reaction time : 1.5 hours vs. 6+ hours for traditional methods.

  • High yield and purity : Reduced need for post-reaction purification.

  • Catalyst stability : Retained activity over multiple cycles without significant degradation.

Strong Acidic Sulfonic Resin Catalysts

Sulfonated polystyrene resins (e.g., Amberlyst-15) have emerged as eco-friendly alternatives. In a study by Jin Xinlei et al., citral and ethanol (1:5 molar ratio) reacted for 6 hours with 11 wt% catalyst loading, yielding 89–92% acetal. Cyclohexane was used as a water-carrying agent to shift equilibrium toward product formation.

Advantages:

  • Reusability : The resin retained >90% activity after five cycles.

  • Mild conditions : Operated at 70–80°C, reducing energy consumption.

Industrial-Scale Production

Industrial methods prioritize scalability, cost-effectiveness, and compliance with environmental regulations.

Distillation-Assisted Synthesis

A patented method (CN107418735A) integrates distillation to continuously remove water, driving the equilibrium toward acetal formation:

  • Citral-rich plant materials are distilled with ethanol-water (pH 3–6) at boiling temperatures for 1–3 hours.

  • Vapors containing citral diethyl acetal are condensed and separated via oil-water separation.

  • Crude product is dehydrated and purified by vacuum distillation.

Process Parameters:

ParameterValue
Ethanol:citral ratio4:1 (molar)
Reaction temperature78–85°C (ethanol boiling)
Distillation pressure15–30 mmHg (vacuum)
Final purity>98%

This method reduces reliance on synthetic citral, leveraging natural plant extracts for a "greener" profile.

Comparative Analysis of Preparation Methods

The table below contrasts key synthetic approaches:

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reusability
Traditional HClHomogeneous HCl8067585No
Composite PhSO₃HPhSO₃H/Na₂SO₄·CaSO₄801.59496Moderate
Sulfonic ResinAmberlyst-157069295High
Industrial DistillationH₃PO₄ (pH adjustment)78–8539098N/A

Key Findings :

  • Composite catalysts offer the best balance of speed and yield for laboratory synthesis.

  • Sulfonic resins excel in reusability, making them ideal for continuous industrial processes.

  • Distillation-based methods achieve the highest purity but require significant energy input.

Critical Factors Influencing Synthesis

Catalyst Loading and Type

The ACS Omega study demonstrated that even 0.005 mol% HCl could catalyze acetalization, but optimal yields required 0.1 mol%. Excess acid (>30 mol%) decreased yields due to alcohol protonation and acetal hydrolysis.

Solvent and Water Removal

Cyclohexane, as a water-carrying agent, improved yields by 15–20% in resin-catalyzed reactions. Alternatives like toluene showed similar efficacy but higher toxicity.

Temperature and Reaction Time

While higher temperatures accelerated reactions (e.g., 50°C achieved 95% conversion in 3 minutes with HCl), most industrial processes operate near ethanol’s boiling point (78°C) to balance speed and energy costs .

Chemical Reactions Analysis

1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield citral, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

1,1-Diethoxy-3,7-dimethylocta-2,6-diene serves primarily as an intermediate in the synthesis of other organic compounds. Its synthesis typically involves the reaction of citral with ethanol in the presence of an acid catalyst, forming an acetal linkage. This process can be scaled up for industrial production, optimizing conditions to ensure high yield and purity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . A study explored its effects on various microbial strains, demonstrating its potential as a natural preservative in food and cosmetic formulations.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. The antioxidant capacity was assessed through various assays that measured free radical scavenging activity .

Therapeutic Potential

There is ongoing research into the therapeutic effects of this compound. Preliminary studies suggest it may possess anti-inflammatory and anti-cancer activities. For instance, a study on adipocyte metabolism demonstrated that this compound could modulate gene expression related to lipid metabolism in 3T3-L1 cells . This modulation could have implications for obesity and metabolic disorders.

Fragrance and Flavor Industry

Due to its pleasant citrus aroma, this compound is widely utilized in the fragrance and flavor industry . It imparts fresh citrus notes to various products such as perfumes and food flavorings. The compound's stability in alkaline environments allows for its incorporation into soaps and other personal care products .

Study on Adipogenesis Modulation

A significant study investigated the impact of lemongrass essential oil (LEO) and its major constituents on adipocyte metabolism. The findings indicated that this compound could inhibit lipid accumulation by downregulating key genes involved in lipid metabolism. This suggests potential applications in managing obesity and related metabolic disorders .

Antioxidant Efficacy Assessment

Another research effort focused on assessing the antioxidant efficacy of this compound compared to other monoterpenoids. The results demonstrated that it effectively scavenged free radicals and could be a valuable addition to formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism by which 1,1-Diethoxy-3,7-dimethylocta-2,6-diene exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a citrus-like aroma. The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein coupled receptor family.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1,1-diethoxy-3,7-dimethylocta-2,6-diene with structurally related compounds:

Compound Name Molecular Formula Key Substituents Boiling Point/°C Applications Regulatory Status Reference
This compound C₁₄H₂₆O₂ Ethoxy groups at C1 140–142 (15 mmHg) Food flavoring (citrus notes) FEMA 2304, FDA GRAS
Citral dimethyl acetal C₁₂H₂₂O₂ Methoxy groups at C1 95–98 (0.1 mmHg) Fragrances, labile under acidic conditions Limited regulatory data
Aurapten (7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) C₂₀H₂₂O₃ Coumarin-linked geranyl chain N/A Antimicrobial, phytochemical studies Research use only
2,6-Dimethylocta-2,6-diene C₁₀H₁₆ No oxygen substituents ~160–165 (1 atm) Insect pheromone, floral attractant Not regulated
1-Geranylamine (1-amino-3,7-dimethylocta-2,6-diene) C₁₀H₁₇N Amino group at C1 85–90 (0.5 mmHg) Pharmaceutical intermediate (e.g., antitubercular agent SQ109) Experimental
1-(1-Butoxypropoxy)-3,7-dimethylocta-2,6-diene C₁₇H₃₂O₂ Butoxypropoxy group at C1 N/A Synthetic intermediate, material science Industrial use

Key Differences and Research Findings

Functional Group Impact on Stability and Reactivity
  • Ethoxy vs. Methoxy Groups : Citral diethyl acetal (1,1-diethoxy) exhibits higher hydrophobicity (LogP: 4.08) and acid stability compared to its dimethyl analogue (LogP: ~3.5), which degrades faster under acidic conditions .
  • Amino vs. Ether Groups: 1-Geranylamine’s primary amine group enables nucleophilic reactions (e.g., in antitubercular drug synthesis), whereas the ethoxy groups in citral diethyl acetal limit reactivity, favoring non-polar environments .
Industrial and Regulatory Profiles
  • Citral Diethyl Acetal : Widely adopted in food industries due to GRAS status and low toxicity (LD₅₀ > 5,000 mg/kg in rats) .
  • Geranyl Derivatives : 1-Geranylamine and related intermediates are restricted to laboratory use due to undefined safety profiles .

Biological Activity

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with significant potential in various biological applications. This compound is derived from citral and is characterized by its unique chemical structure that includes two ethoxy groups attached to a diene framework. Its biological activities have garnered attention in fields such as antimicrobial research, anti-inflammatory studies, and metabolic health.

Chemical Structure and Properties

  • Molecular Formula : C14H26O2
  • Characteristics : Exhibits a fresh and fruity scent, making it valuable in the fragrance and flavor industry.
  • Synthesis : Typically synthesized through the reaction of citral with ethanol in the presence of an acid catalyst, forming an acetal linkage.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The disc diffusion method showed significant inhibition zones when tested against this pathogen, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress within the body. This property may contribute to its therapeutic potential in preventing chronic diseases associated with oxidative damage.

Modulation of Adipogenesis

A significant area of research involves the effects of this compound on adipocyte metabolism. In vitro studies using murine 3T3-L1 cells have shown that this compound can modulate adipogenic gene expression. Specifically, it was found to inhibit lipid accumulation by downregulating genes associated with lipid uptake and biosynthesis while promoting lipolysis .

Gene Expression Changes Effect
SREBP-2 (Sterol Regulatory Element Binding Protein 2)Decreased expression
CD36 (Cluster of Differentiation 36)Decreased expression
FABP4 (Fatty Acid Binding Protein 4)Decreased expression

These findings suggest that this compound could play a role in managing obesity and related metabolic disorders.

Case Studies and Research Findings

  • Study on Obesity Management : A study published in the Journal of Food Biochemistry investigated the effects of lemongrass essential oil (LEO), which contains this compound as a major component. The results indicated that treatment with LEO significantly reduced lipid accumulation in adipocytes and altered gene expression related to lipid metabolism .
  • Antimicrobial Efficacy : In another case study focusing on the antimicrobial properties of essential oils containing this compound, researchers found that it exhibited substantial antibacterial activity against S. aureus and other pathogenic bacteria. The results highlighted its potential for use in food preservation and therapeutic applications against infections .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,1-Diethoxy-3,7-dimethylocta-2,6-diene, and how do they compare in efficiency?

  • Methodological Answer : A common route involves oxidation of (E)-3,7-dimethylocta-2,6-dien-1-ol using [bis(acetoxy)iodo]benzene and TEMPO in dichloromethane. After quenching with sodium thiosulfate, extraction with ethyl acetate and flash column chromatography (10% ethyl acetate in hexane) yields the product. This method avoids harsh conditions and achieves moderate yields (~60–70%) . Alternative pathways may include acetal protection of ketones, but comparative studies on scalability or selectivity are limited.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for ethoxy groups (δ 1.2–1.4 ppm, triplets) and conjugated diene protons (δ 5.0–5.5 ppm, multiplet). Methyl groups on the diene chain appear as singlets near δ 1.6–1.8 ppm.
  • IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and C=C (1640–1680 cm⁻¹) bonds are key identifiers. Compare with canonical SMILES (CCOC(/C=C(\C)/CCC=C(C)C)OCC) and InChIKey (NTXGFKWLJFHGGJ-UHFFFAOYSA-N) for validation .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the ethoxy groups. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may induce hazardous decomposition (e.g., CO/CO₂ release) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict regioselectivity in electrophilic additions to the conjugated diene system?

  • Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can map electron density distribution across the diene. For example, Fukui indices identify nucleophilic sites (C2/C6) prone to electrophilic attack. Compare with experimental results from analogous compounds (e.g., 3,7-dimethylocta-1,6-diene derivatives) to validate predictions .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

  • Methodological Answer : Conduct controlled kinetic studies using varying pH buffers (e.g., 0.1 M HCl vs. 0.1 M NaOH) and monitor degradation via HPLC. Conflicting data may arise from trace impurities (e.g., residual oxidants); thus, rigorous purification (e.g., prep-HPLC) is critical. Cross-reference with Safety Data Sheets (SDS) noting incompatibility with strong acids/bases .

Q. How does steric hindrance from the 3,7-dimethyl groups influence catalytic hydrogenation kinetics?

  • Methodological Answer : Perform hydrogenation trials with Pd/C or PtO₂ under H₂ (1–3 atm). Compare turnover rates with less hindered analogs (e.g., unsubstituted octadienes). Steric effects reduce catalyst accessibility, requiring higher pressures or prolonged reaction times. GC-MS analysis of intermediates (e.g., mono-hydrogenated products) clarifies mechanistic bottlenecks .

Safety and Handling

Q. What first-aid measures are critical for accidental exposure during synthesis?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Eye Exposure : Rinse with saline solution for 20 minutes; consult ophthalmologist.
  • Refer to SDS guidelines from suppliers like Ambeed, Inc., for emergency protocols .

Applications in Research

Q. How is this compound utilized as a precursor for bioactive terpenoid derivatives?

  • Methodological Answer : The ethoxy groups serve as protecting groups for carbonyl intermediates in terpene synthesis. For example, hydrolysis under mild acidic conditions (e.g., 1% citric acid) regenerates ketones, enabling downstream reactions (e.g., Wittig olefination) to generate analogs like 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol, a scaffold in fragrance and medicinal chemistry .

Data Gaps and Future Directions

Q. What toxicological studies are needed to address data gaps in SDS documentation?

  • Methodological Answer : Prioritize acute toxicity assays (e.g., OECD 423 for oral LD₅₀) and Ames tests for mutagenicity. Collaborate with regulatory labs to validate findings, as current SDS lack data on carcinogenicity, reproductive toxicity, and STOT effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Diethoxy-3,7-dimethylocta-2,6-diene
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1,1-Diethoxy-3,7-dimethylocta-2,6-diene

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